1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
The compound 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone features a benzimidazole core linked to a pyrrolidine ring and a thiophene-substituted ethanone moiety. Benzimidazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and antifungal activities .
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-17(10-14-4-3-9-22-14)19-8-7-13(11-19)20-12-18-15-5-1-2-6-16(15)20/h1-6,9,12-13H,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGPGRKUMIYTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d]imidazole moiety, a pyrrolidine ring, and a thiophene group, suggesting a diverse range of interactions with biological targets. The following sections detail its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This formula indicates the presence of nitrogen and sulfur heterocycles, which are often associated with significant biological activity.
Antimicrobial Activity
Studies have shown that derivatives of benzo[d]imidazole exhibit notable antimicrobial properties. The compound is expected to share similar characteristics due to its structural components.
Case Study: Antimicrobial Efficacy
Research has demonstrated that benzimidazole derivatives can effectively inhibit the growth of various bacterial strains. For instance, compounds similar to this compound have shown activity against:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Candida albicans
The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 3.9 µg/mL against these pathogens, indicating strong antimicrobial potential .
Anticancer Properties
The benzo[d]imidazole moiety is known for its anticancer activities. Various studies have highlighted the ability of similar compounds to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
The proposed mechanism includes:
- Inhibition of microtubule assembly.
- Interaction with kinases involved in cell signaling pathways.
These interactions can lead to apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents .
Table 1: Summary of Biological Activities
| Biological Activity | Target Organisms/Cells | MIC (µg/mL) | References |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | < 1 | |
| Escherichia coli | 3.9 | ||
| Candida albicans | 3.9 | ||
| Anticancer | Various cancer cell lines | Varies |
Computational Predictions
Computational methods such as the PASS (Prediction of Activity Spectra for Substances) program have been utilized to predict the biological activity of this compound based on its structure. These predictions suggest potential therapeutic effects against various diseases, particularly infectious and neoplastic conditions .
Scientific Research Applications
Antimicrobial Activity
Compounds containing benzimidazole and thiophene moieties have been shown to exhibit significant antimicrobial properties. Research indicates that derivatives of benzimidazole can inhibit the growth of various bacteria and fungi, making them promising candidates for developing new antimicrobial agents .
Anticancer Properties
The compound's structure suggests potential anticancer activity through mechanisms such as microtubule disruption and kinase inhibition. Studies have indicated that imidazole derivatives can interfere with cellular signaling pathways associated with cancer progression . For instance, compounds similar to 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone have demonstrated efficacy against cancer cell lines like MCF-7 (breast cancer) and CaCo-2 (colon cancer) .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds, providing insights into their biological activities:
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzimidazole derivatives, focusing on substituent effects and reported biological activities.
Benzimidazole-Ethanone Derivatives
Key Observations :
- The triazole-methoxy substituent in enhances antimicrobial activity, likely due to improved hydrogen bonding with microbial targets.
- The chlorothiophene group in confers potent antifungal activity, highlighting the importance of thiophene derivatives in targeting fungal enzymes.
Pyrrolidine-Containing Benzimidazole Derivatives
Key Observations :
- The pyrrolidin-2-one scaffold in improves structural stability, which may enhance binding to bacterial and fungal targets.
- The absence of a thiophene-ethanone moiety in this compound results in lower potency compared to thiophene-containing analogs like .
Thiophene-Containing Benzimidazole Derivatives
Key Observations :
- Dual thiophene groups in enhance antioxidant activity, likely through radical scavenging.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
